C3 Spacer Blocking Efficiency in qPCR Probes
In a systematic study evaluating the blocking ability of five commonly used 3′-modifications in unlabeled-probe qPCR assays, the C3 spacer modification (derived from phosphoramidite precursor 1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-) demonstrated a residual unblocked fraction of ≤1 %, statistically indistinguishable from the best-in-class amino-modified C6 and inverted-dT modifications, and significantly superior to the phosphate modification, which exhibited up to 2 % unblocked products [1]. The C3 spacer therefore represents a cost-effective, synthetically accessible blocking solution that matches the blocking performance of structurally more complex alternatives.
| Evidence Dimension | Residual unblocked extension products in unlabeled-probe PCR assay |
|---|---|
| Target Compound Data | ≤1 % unblocked (C3 spacer modification derived from target compound) |
| Comparator Or Baseline | Phosphate: up to 2 % unblocked; Amino-modified C6: ≤1 % unblocked; Inverted dT: ≤1 % unblocked |
| Quantified Difference | C3 spacer achieves blocking indistinguishable from amino-C6/inverted-dT and halves the maximum unblocked fraction relative to phosphate (≤1 % vs. ≤2 %) |
| Conditions | Unlabeled-probe assay with asymmetric PCR; LCGreen Plus dsDNA-binding dye; RET exon 10 target; probe 3′ modifications compared head-to-head [1] |
Why This Matters
For scientists procuring a universal blocking modifier, the C3 spacer derived from this DMT-propanol precursor delivers top-tier blocking performance without requiring the additional synthetic burden of amino-C6 or inverted-dT modifications, directly reducing synthesis cost and turnaround time.
- [1] Liew M, et al. Characterization of Aberrant Melting Peaks in Unlabeled Probe Assays. J Mol Diagn. 2010;12(5):576-583. doi:10.1016/j.jmoldx.2010.04.003. View Source
